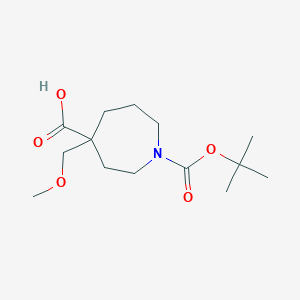

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

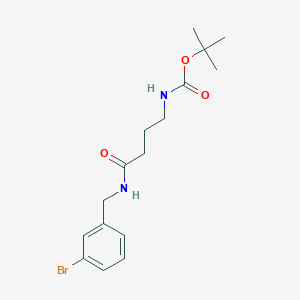

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.356. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthetic Utility

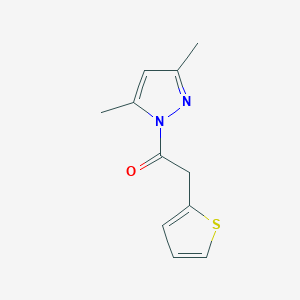

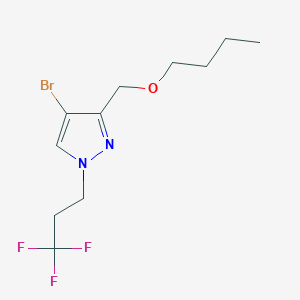

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid serves as an intermediate in various chemical transformations. For example, the reduction of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, including aziridine-2-carboxylic acid and pipecolic acid, in the presence of NaBH4 in tert-butanol/methanol leads to products that underline the synthetic utility of tert-butoxycarbonyl and methoxymethyl groups in facilitating reductions and forming bicyclic urethanes and oxazolidines. Such reactions exemplify the compound's role in synthesizing heterocyclic compounds and its potential in generating diverse chemical structures (Nurdinov et al., 1993).

Building Blocks in Organic Synthesis

tert-Butyl phenylazocarboxylates, related to this compound, are highlighted for their versatility as building blocks in synthetic organic chemistry. They are conducive to nucleophilic substitutions and radical reactions, allowing for modifications of the benzene ring under mild conditions and leading to the synthesis of azocarboxamides and various derivatives through radical reactions. This demonstrates the compound's applicability in creating complex organic molecules and its flexibility in organic synthesis (Jasch et al., 2012).

Polymer Science and Materials Chemistry

In the field of polymer science, macroinitiators containing azo and peroxy groups synthesized from poly(ethylene glycol) (PEG) and transformed with tert-butylperoxycarbonyl end groups exhibit the potential of this compound derivatives in initiating the synthesis of block copolymers. These polymers have applications in creating materials with tailored properties for various industrial and biomedical applications (Hazer et al., 1989).

Advanced Organic Materials

The synthesis and properties of quinodimethane derivatives with 3-(methoxycarbonyl)azulen-1-yl groups underscore the importance of methoxycarbonyl and tert-butoxycarbonyl functionalities in the development of advanced organic materials. These derivatives demonstrate unique spectroscopic and electrochemical properties, suggesting the compound's utility in designing materials with potential electronic and photonic applications (Takekuma et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(7-9-15,10-19-4)11(16)17/h5-10H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORGFTWNYRQUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)(COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2523068.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)

![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)